(1-Hydroxycyclohexyl)phenylphosphinic chloride
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Overview
Description
(1-Hydroxycyclohexyl)phenylphosphinic chloride is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a cyclohexyl group, a phenyl group, and a phosphinic chloride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxycyclohexyl)phenylphosphinic chloride typically involves multiple steps. One common method includes the following steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride to form (1-Hydroxycyclohexyl)phenylmethanone.
Chlorination: The (1-Hydroxycyclohexyl)phenylmethanone is chlorinated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as distillation and crystallization, helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxycyclohexyl)phenylphosphinic chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphinic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphinic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic compounds.
Scientific Research Applications
(1-Hydroxycyclohexyl)phenylphosphinic chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Hydroxycyclohexyl)phenylphosphinic chloride involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including enzymes and receptors. The pathways involved in its action include:
Catalysis: Acts as a catalyst in certain chemical reactions.
Binding: Binds to specific molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxycyclohexyl)phenylmethanone: A precursor in the synthesis of (1-Hydroxycyclohexyl)phenylphosphinic chloride.
Diphenylphosphinic chloride: Another phosphinic chloride compound with similar reactivity but different structural features.
Uniqueness
This compound is unique due to its specific combination of cyclohexyl, phenyl, and phosphinic chloride groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
60340-72-9 |
---|---|
Molecular Formula |
C12H16ClO2P |
Molecular Weight |
258.68 g/mol |
IUPAC Name |
1-[chloro(phenyl)phosphoryl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H16ClO2P/c13-16(15,11-7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1,3-4,7-8,14H,2,5-6,9-10H2 |
InChI Key |
LYWZWBYLWDLKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)P(=O)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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